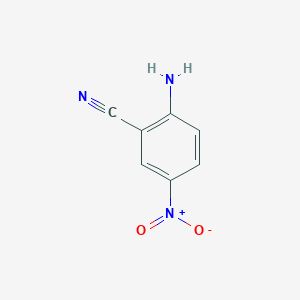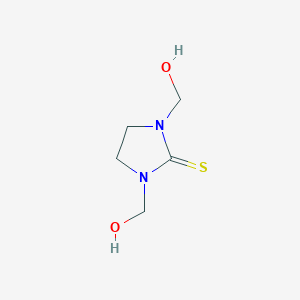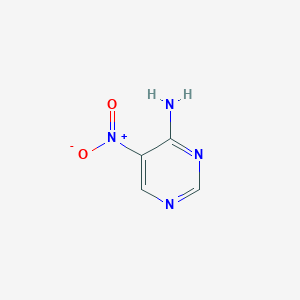![molecular formula C6H6N4 B098133 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin CAS No. 15562-30-8](/img/structure/B98133.png)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of anticancer agents, antibacterial agents, antifungal agents, and antiviral agents.
Biological Research: The compound is studied for its potential as an inhibitor of various enzymes and signaling pathways, such as the ERK signaling pathway.
Pharmaceutical Industry: It is investigated for its potential use in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Agriculture: The compound is used in the development of herbicides and pesticides.
Wirkmechanismus
Target of Action
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has been found to interact with several targets. It has been identified as a potential inhibitor of the influenza virus RNA polymerase PA–PB1 subunit heterodimerization . Additionally, it has been shown to have an allosteric binding at the interface between p51 and p66 RT subunits .
Mode of Action
The compound interacts with its targets through non-covalent interactions, leading to changes in the target’s function. For instance, it can inhibit the heterodimerization of the influenza virus RNA polymerase PA–PB1 subunits, which is a crucial step in the viral replication process . In the case of the RT heterodimer, the compound’s binding destabilizes the heterodimer, potentially inhibiting its function .
Biochemical Pathways
Given its potential as an antiviral agent, it likely affects the pathways involved in viral replication
Result of Action
The molecular and cellular effects of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine’s action depend on its specific targets. For example, by inhibiting the heterodimerization of the influenza virus RNA polymerase PA–PB1 subunits, the compound could potentially prevent the virus from replicating . Similarly, by destabilizing the RT heterodimer, the compound could inhibit the function of this enzyme, which is crucial for the replication of certain viruses .
Biochemische Analyse
Biochemical Properties
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been described as a cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitor . This interaction suggests that 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine may play a role in regulating cAMP levels, which are crucial for many biochemical reactions.
Cellular Effects
Some studies suggest that it may have antiproliferative activities against certain cancer cells
Molecular Mechanism
Its role as a PDE inhibitor suggests that it may exert its effects by inhibiting the breakdown of cAMP, thereby increasing cAMP levels and influencing various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This reaction proceeds under mild conditions and yields the desired product in good-to-excellent yields . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly approach to synthesizing this compound .
Industrial Production Methods
Industrial production of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and catalyst-free conditions is particularly advantageous for industrial applications due to its efficiency, scalability, and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Hydrogen-Deuterium Exchange: This reaction occurs under basic conditions and involves the exchange of hydrogen atoms with deuterium atoms.
Substitution Reactions: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrogen-Deuterium Exchange: This reaction typically uses deuterium oxide (D2O) or deuterated methanol (CD3OD) in the presence of a base such as sodium deuteroxide (NaOD).
Substitution Reactions: Common reagents include acrylonitrile derivatives and 1,3-dicarbonyl compounds.
Major Products Formed
Hydrogen-Deuterium Exchange: The major product is the deuterated form of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine.
Substitution Reactions: Various poly-substituted derivatives of 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine are formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound is similar in structure but contains a hydroxyl group at the 7-position.
2-Benzylthio-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This derivative contains a benzylthio group at the 2-position.
Uniqueness
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit key signaling pathways and its diverse range of applications in medicinal chemistry, biology, and agriculture make it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-10-6(9-5)7-4-8-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPJVZVZNYFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15562-30-8 | |
| Record name | 5-Methyl-s-triazolo(1,5-a)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
- Trapidil (7-diethylamino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine): This derivative acts as a coronary vasodilator and positive inotrope. Its mechanism involves inhibiting cyclic AMP phosphodiesterase (PDE) activity, leading to increased intracellular cAMP levels. [ [] ] This increase in cAMP can then modulate various downstream effects, including vasodilation and increased myocardial contractility.
- Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide): This derivative is a herbicide that works by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. [ [] ] Inhibition of ALS leads to the depletion of these essential amino acids, ultimately causing plant death.
ANone:
- Spectroscopic Data: While the provided papers do not contain specific spectroscopic data for the unsubstituted compound, techniques like NMR, IR, and mass spectrometry can be employed for its characterization. Crystallographic data for the unsubstituted compound and some derivatives are available, revealing planar bicyclic structures. [ [], [], [] ]
ANone: The provided papers focus primarily on the biological and chemical properties of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives. Specific data regarding its material compatibility and stability under various conditions are not discussed.
ANone: The provided research does not specifically address the catalytic properties of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The focus leans towards its use as a building block for biologically active compounds.
A: While the provided papers do not detail specific computational studies on the unsubstituted compound, one study used the TOPKAT QSAR model to assess the sensitization potential of the derivative 3-amino-5-mercapto-1,2,4-triazole. [ [] ] This suggests that QSAR and other computational techniques could be applied to predict the properties and activities of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives.
ANone: Several papers showcase the diverse biological activities achieved by modifying the 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine scaffold:
- Antiproliferative activity: Introducing N-anilino and 2-substituted groups at positions 7 and 2, respectively, resulted in potent antiproliferative agents against cancer cell lines. [ [] ]
- Coronary vasodilation and antihypertensive activity: Fusing the core structure with various heterocycles like pyrrole, thiophene, and pyridine led to compounds with promising cardiovascular activities, surpassing the potency of trapidil in some instances. [ [] ]
- Platinum(II) complexes: Coordinating bulky disubstituted triazolopyrimidines to platinum(II) centers yielded complexes with significant in vitro cytotoxicity against cancer cell lines, including a cisplatin-resistant line. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















